molecular formula C12H16N2O3 B12066035 trans-3-(Cbz-amino)-4-hydroxypyrrolidine

trans-3-(Cbz-amino)-4-hydroxypyrrolidine

Cat. No.: B12066035
M. Wt: 236.27 g/mol
InChI Key: XFRZHUKQUUVRFG-UHFFFAOYSA-N
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Description

trans-3-(Cbz-amino)-4-hydroxypyrrolidine is a pyrrolidine derivative featuring a carbobenzoxy (Cbz) protecting group at the 3-amino position and a hydroxyl group at the 4-position. This compound is widely utilized in organic synthesis, particularly as a chiral building block for pharmaceuticals and bioactive molecules. Its stereochemical configuration (trans) and functional groups make it valuable for designing peptidomimetics and enzyme inhibitors.

Properties

IUPAC Name

benzyl N-(4-hydroxypyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRZHUKQUUVRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)-4-hydroxypyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl chloroformate.

    Protection of Amino Group: The amino group of pyrrolidine is protected using benzyl chloroformate to form the Cbz-protected pyrrolidine.

    Hydroxylation: The protected pyrrolidine undergoes hydroxylation at the 4-position using appropriate oxidizing agents under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-3-(Cbz-amino)-4-hydroxypyrrolidine can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.

    Substitution: The Cbz-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed for deprotection.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated products.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Pharmaceutical Synthesis

Intermediate in Drug Development
Trans-3-(Cbz-amino)-4-hydroxypyrrolidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, which is crucial for developing new drugs targeting specific biological pathways. For instance, it has been utilized in synthesizing inhibitors for various enzymes involved in metabolic pathways, particularly those related to cancer and neurological disorders .

Neurotransmitter Analogues

Design of Neuroactive Compounds
The compound's conformationally restricted structure is beneficial in designing neurotransmitter analogues. Research indicates that derivatives of hydroxypyrrolidine can enhance affinity for specific transporters, such as SLC1A4 and SLC1A5, which are critical in neurotransmitter uptake processes. The ability to modify the compound allows chemists to explore structure-activity relationships (SAR) effectively .

Enzyme Inhibition Studies

Inhibitors of Steroid Sulfatase
this compound has been investigated as a potential inhibitor of steroid sulfatase, an enzyme implicated in estrogen-dependent cancers. In studies, its derivatives exhibited promising inhibitory activity, leading to further exploration of their therapeutic potential against hormone-dependent malignancies .

Kinetic Resolution and Asymmetric Synthesis

Enzymatic Methods for Chiral Compounds
The compound is also significant in kinetic resolution processes aimed at producing enantiomerically pure products. Enzymatic methods utilizing lipases have been employed to achieve high enantioselectivity in synthesizing chiral pyrrolidine derivatives, including this compound. This application is crucial for developing pharmaceuticals with specific stereochemical requirements .

Case Studies and Research Findings

Study Application Findings
Neurotransmitter AnaloguesEnhanced binding affinity for SLC transporters with modifications of hydroxypyrrolidine derivatives.
Steroid Sulfatase InhibitionIdentified as a potent inhibitor with low cytotoxicity, demonstrating potential for cancer therapy.
Kinetic ResolutionAchieved high enantioselectivity using lipase-mediated reactions, essential for drug development.

Mechanism of Action

The mechanism of action of trans-3-(Cbz-amino)-4-hydroxypyrrolidine involves its interaction with specific molecular targets. The Cbz-protected amino group and hydroxyl group allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, stereochemistry, and protective groups, which influence their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
trans-3-(Cbz-amino)-4-hydroxypyrrolidine Cbz (carbobenzoxy) at 3-NH₂; OH at 4-position C₁₂H₁₄N₂O₃ 242.25 (calculated) Chiral intermediate in synthesis
(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine Boc (tert-butyloxycarbonyl) at 3-NH₂; Cbz at 1-N; hydroxymethyl at 4-position C₁₁H₂₀N₂O₂ 212.29 Cataloged for life science research
trans-3-(4-Fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine 4-fluorophenoxy at 3-position; Boc at 1-N; OH at 4-position C₁₅H₂₀FNO₄ 309.33 Biochemical reagent (no explicit activity data)
(±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Dimethoxyphenyl and styryl groups C₂₄H₂₈O₄ 380.48 COX-2 inhibition (IC₅₀: 2.71–3.64 mM)
Key Observations:
  • Protective Groups: The Cbz group in the target compound contrasts with Boc in analogs like trans-3-(4-Fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine . Cbz is cleaved under hydrogenolysis, whereas Boc requires acidic conditions, affecting synthetic workflows.
  • Hydroxyl vs.
  • Bioactivity : While the target compound lacks explicit bioactivity data, analogs like (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene demonstrate COX-2 inhibition , suggesting that methoxy and styryl groups enhance anti-inflammatory activity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound trans-3-(4-Fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene
Molecular Weight 242.25 309.33 380.48
Polar Groups Cbz, OH Boc, OH, 4-fluorophenoxy Dimethoxy, styryl
Stereochemical Complexity High (trans configuration) Moderate Low (racemic mixture)
Solubility Likely polar aprotic solvent-soluble Likely moderate in DMSO or DMF Lipophilic (due to aromatic groups)
Notes:
  • The target compound’s Cbz group increases hydrophobicity compared to Boc analogs but retains polarity from the hydroxyl group.
  • Aromatic substituents in (±)-trans-3-(3,4-dimethoxyphenyl)...cyclohex-1-ene enhance lipophilicity, favoring membrane permeability .

Biological Activity

Trans-3-(Cbz-amino)-4-hydroxypyrrolidine is a pyrrolidine derivative characterized by a benzyloxycarbonyl (Cbz) protected amino group and a hydroxyl group at specific positions on the pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis.

This compound can undergo various chemical transformations, including:

  • Oxidation : Converts to ketones or aldehydes using reagents like osmium tetroxide or potassium permanganate.
  • Reduction : Forms amines or alcohols with lithium aluminum hydride or sodium borohydride.
  • Substitution : The hydroxyl group can be replaced with other functional groups using thionyl chloride or phosphorus tribromide.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways, potentially leading to therapeutic effects.

1. Enzyme Mechanisms and Protein-Ligand Interactions

This compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its structural features allow it to serve as a model compound for understanding how similar molecules interact with biological macromolecules.

2. Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

3. Biocatalysis

Recent studies have shown that this compound can be used in biocatalytic processes to create chiral amine derivatives, which are valuable in drug development. For instance, its application in the synthesis of γ-hydroxy-α-amino acid derivatives demonstrates its utility in creating biologically relevant compounds through enzymatic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

Case Study 1: Inhibition of Amino Acid Transporters

Research has indicated that certain derivatives of hydroxy-pyrrolidine compounds can act as selective inhibitors of amino acid transporters such as SLC1A5. These findings suggest that this compound may possess similar inhibitory properties, contributing to its potential as a therapeutic agent in metabolic disorders .

Case Study 2: Synthesis of Chiral Compounds

A study demonstrated the use of this compound in synthesizing chiral α-amino acids through enzymatic transamination processes. The resulting compounds exhibited significant biological activity, showcasing the compound's relevance in drug synthesis .

Comparative Analysis

CompoundStructureBiological ActivityApplications
This compoundPyrrolidine with Cbz and OH groupsPotential inhibitor of amino acid transportersPharmaceutical synthesis, enzyme studies
Trans-3-(Cbz-amino)-4-hydroxycyclobutaneCyclobutane analogLimited data availableLess explored than pyrrolidine
Trans-3-(Cbz-amino)-4-hydroxyazetidineAzetidine analogEmerging research interestPotentially similar applications

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